molecular formula C9H18ClNO2 B052070 (2-(Methacryloyloxy)ethyl)trimethylammonium chloride CAS No. 26161-33-1

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Cat. No. B052070
CAS RN: 26161-33-1
M. Wt: 207.7 g/mol
InChI Key: RRHXZLALVWBDKH-UHFFFAOYSA-M
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Description

Synthesis Analysis

METAC is synthesized through radiation-induced polymerization methods, where γ-irradiation in aqueous solutions initiates the polymerization process. This method allows for the formation of linear and crosslinked poly[METAC] structures, demonstrating the versatility of METAC as a monomer for creating polymers with desired physical properties (Khutoryanskiy et al., 2001).

Molecular Structure Analysis

The molecular structure of METAC facilitates interactions with other molecules, particularly in forming complexes with ions like potassium hexacyanoferrate in aqueous solutions. These interactions are crucial for understanding the behavior of METAC in various environments and for developing applications that leverage these complexation properties (Khutoryanskiy et al., 2001).

Chemical Reactions and Properties

METAC's reactivity and chemical properties have been explored through its copolymerization with other monomers like methyl acrylate and butyl acrylate. These studies reveal the influence of hydrophobic and hydrophilic balance on the mucoadhesive properties of the resulting copolymers, emphasizing the role of METAC's quaternary ammonium group in enhancing interactions with biological molecules (Fefelova et al., 2007).

Physical Properties Analysis

The physical properties of METAC polymers, such as hydrogel formation, have been studied extensively. The ability of METAC-based polymers to form hydrogels that can absorb salts and undergo contraction is a valuable property for applications requiring responsive materials. The stability of these hydrogels in various ionic strengths has also been evaluated, providing insights into their potential use in diverse environmental conditions (Khutoryanskiy et al., 2001).

Chemical Properties Analysis

The chemical properties of METAC, such as its interaction with poly(acrylic acid) to form polyelectrolyte complexes, have been analyzed. These interactions are crucial for the development of materials with specific properties, such as insolubility in water, which can be tailored by manipulating the molecular weight of interacting polymers and the pH of the solution. Such properties are essential for applications in drug delivery and water treatment technologies (Khutoryanskiy et al., 2003).

Scientific Research Applications

  • Polymer Synthesis and Complex Formation : Utilized in the synthesis of linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride. This polymer can form complexes with certain stoichiometry depending on the nature of the low molecular ion, and is used in hydrogel formation that absorbs salts and undergoes contraction (Khutoryanskiy et al., 2001).

  • Emulsion Polymerization : Acts as a cationic monomer in the emulsion polymerization of styrene, enhancing polymerization rates and conversions due to its ionic nature (Ramos & Forcada, 2010).

  • Copolymer Synthesis : Used in synthesizing copolymers for applications like solubility modification, morphology alteration, and temperature-responsive materials (Bielas et al., 2016).

  • Dental Adhesives : Enhances the antibacterial potential and mechanical properties of experimental adhesive resins (Collares et al., 2017).

  • Antibacterial Textiles : Employed in creating antibacterial cotton fabric through radiation-induced grafting, showing significant activity against various bacteria (Goel et al., 2009).

  • Mucoadhesive Interactions : Its copolymers interact with mucin, indicating its potential in drug delivery systems (Fefelova et al., 2007).

  • Water Treatment : Synthesized graft copolymers are used for removing hazardous substances, like chromium(VI), from water (Chowdhury et al., 2010).

  • Neuronal Growth Guide : Modified surfaces with its polymers are excellent for guiding neuronal growth, beneficial for neural devices (Dong et al., 2010).

Mechanism of Action

Target of Action

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as METAC, is a quaternary ammonium compound . Its primary targets are microorganisms, including both Gram-positive and Gram-negative bacteria . It interacts with the cell membranes of these microorganisms, disrupting their structure and function .

Mode of Action

METAC acts as a cationic surfactant . It binds to the negatively charged bacterial cell wall, leading to changes in the cell membrane’s permeability . This disruption can result in leakage of cell contents, ultimately causing cell death .

Biochemical Pathways

Its antimicrobial action suggests that it interferes with essential biological processes in bacteria, such as nutrient uptake, protein synthesis, and dna replication .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of METAC is limited. As a water-soluble compound , it is expected to have good bioavailability when used in aqueous solutions

Result of Action

The primary result of METAC’s action is its potent antimicrobial activity. It has been shown to effectively kill a wide range of bacteria . This makes it a valuable component in products like antibacterial coatings and water treatment solutions .

Action Environment

The efficacy and stability of METAC can be influenced by environmental factors. For instance, its antimicrobial activity may be affected by the presence of other ions in the solution . Additionally, METAC is stable under normal storage conditions, but it may undergo hazardous spontaneous polymerization under certain conditions .

properties

IUPAC Name

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXZLALVWBDKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26161-33-1, 33611-56-2 (Parent)
Record name Methacryloyloxyethyltrimethylammonium chloride homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=26161-33-1
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Record name (2-(Methacryloyloxy)ethyl)trimethylammonium
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DSSTOX Substance ID

DTXSID3027586
Record name (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
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Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5039-78-1, 26161-33-1
Record name [2-(Methacryloyloxy)ethyl]trimethylammonium chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=5039-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2-(Methacryloyloxy)ethyl)trimethylammonium
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Record name Polyquaternium 37
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Record name (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
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Record name [2-(methacryloyloxy)ethyl]trimethylammonium chloride
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Record name 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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